
1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic Acid
Vue d'ensemble
Description
1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic Acid is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photocatalysis and Material Applications
- The study by Ni et al. (2016) reviews the fabrication, modification, and applications of (BiO)2CO3-based photocatalysts, highlighting the importance of carboxylic acid derivatives in enhancing photocatalytic performance through various modification strategies. This research underscores the potential of carboxylic acid derivatives in environmental and energy applications (Ni, Sun, Zhang, & Dong, 2016).
Biochemical Studies and Sensor Development
- Schreier et al. (2012) provide an overview of the spin label amino acid TOAC and its applications in peptide studies, demonstrating the role of carboxylic acid derivatives in analyzing peptide structure and interactions. This highlights the utility of carboxylic acids in biochemical and pharmaceutical research (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012).
Understanding Biocatalyst Inhibition
- Jarboe, Royce, and Liu (2013) discuss the impact of carboxylic acids on microbes used in fermentative production, shedding light on the biochemical interactions and engineering strategies to overcome inhibition by carboxylic acid products. This provides insight into the challenges and opportunities in bioproduction processes involving carboxylic acids (Jarboe, Royce, & Liu, 2013).
Advances in Drug Discovery and Chemical Synthesis
- Supuran (2017) discusses structure-based drug discovery of carbonic anhydrase inhibitors, highlighting the role of carboxylic acids and their derivatives in developing therapeutics for various diseases. This exemplifies the critical role of carboxylic acid functionalities in medicinal chemistry and drug design (Supuran, 2017).
Separation and Purification Technologies
- Djas and Henczka (2018) review the use of organic compounds and supercritical fluids for the extraction of carboxylic acids, emphasizing the environmental and efficiency advantages of these methods. This research highlights the significance of carboxylic acids in industrial separation and purification processes (Djas & Henczka, 2018).
Safety and Hazards
Mécanisme D'action
Boc-Isoguvacine, also known as 1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid or 1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic Acid, is a compound with intriguing properties and potential applications in neuroscience research .
Target of Action
The primary target of Boc-Isoguvacine is the GABA receptor . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
Boc-Isoguvacine acts as a selective GABA receptor agonist . This means it binds to GABA receptors and mimics the function of GABA, leading to an increase in the receptor’s activity . The activation of GABA receptors typically results in a decrease in neuronal excitability, contributing to its anticonvulsant and antiepileptic effects .
Biochemical Pathways
The activation of GABA receptors by Boc-Isoguvacine affects several biochemical pathways. Primarily, it enhances the inhibitory effects of GABA in the central nervous system . This can lead to a decrease in neuronal excitability, which can have downstream effects on various neurological processes .
Pharmacokinetics
Like many other gaba receptor agonists, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The activation of GABA receptors by Boc-Isoguvacine can lead to a variety of molecular and cellular effects. Most notably, it can decrease neuronal excitability, which can have anticonvulsant and antiepileptic effects . This makes Boc-Isoguvacine a potential candidate for neuroscience research, particularly in the study of conditions characterized by excessive neuronal activity .
Action Environment
The action, efficacy, and stability of Boc-Isoguvacine can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with Boc-Isoguvacine or the GABA receptors . .
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h4H,5-7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOGRJIQFWJZDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70684-84-3 | |
| Record name | 1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
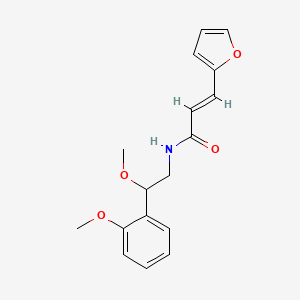
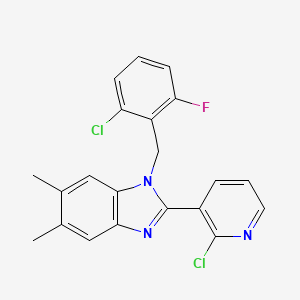

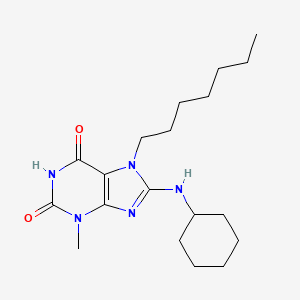
![3-[(4-chlorophenyl)sulfonyl-methylamino]-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B2485193.png)
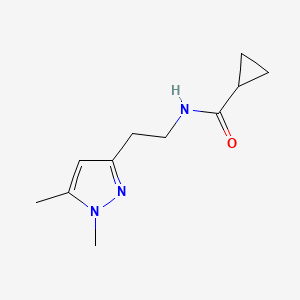


![6-(4-fluorophenyl)-N-morpholinoimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2485198.png)
![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2485202.png)

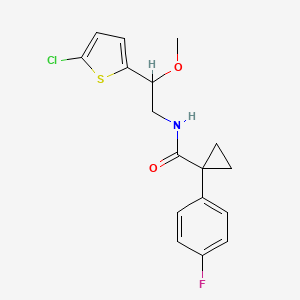
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide](/img/structure/B2485209.png)
![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2485210.png)
